Coprostane

概要

説明

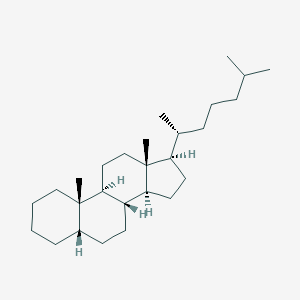

Coprostane (5β-cholestane) is a saturated sterane derivative formed via microbial reduction of cholesterol in the gut of higher mammals or through geological processes . It is a neutral sterol metabolite with a distinct 5β-hydrogen configuration, distinguishing it from other cholestane derivatives. Biologically, this compound is notable for stimulating burst-forming unit-erythroid (BFU-E) development, a critical step in erythropoiesis, though its structure-activity relationship remains understudied . Geologically, this compound is proposed as a biomarker for early metazoans, such as the Ediacaran fossil Dickinsonia, though its instability over geological timescales challenges this interpretation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of coprostane typically involves the hydrogenation of cholesterol or other sterols. The process includes:

Hydrogenation: Cholesterol is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This reaction reduces the double bonds in the cholesterol molecule, resulting in the formation of this compound.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrogenation: Large quantities of cholesterol are hydrogenated using industrial-scale reactors.

Catalyst Recovery: Catalysts are recovered and recycled to minimize costs.

Purification: The crude product is purified using industrial-scale chromatography or crystallization methods to ensure high purity.

化学反応の分析

Types of Reactions

Coprostane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert this compound derivatives back to the parent compound. Sodium borohydride (NaBH₄) is a typical reducing agent used.

Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure. Reagents such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Br₂ in carbon tetrachloride (CCl₄), Cl₂ in chloroform (CHCl₃).

Major Products

Oxidation: Formation of 5β-cholestan-3-one or 5β-cholestan-3β-ol.

Reduction: Regeneration of this compound from its oxidized derivatives.

Substitution: Formation of halogenated this compound derivatives.

科学的研究の応用

Environmental Monitoring

Coprostane is primarily recognized for its role as a biomarker in environmental studies. Its presence is indicative of human fecal contamination in aquatic systems and sediments. The following are key applications:

- Indicator of Sewage Pollution : this compound concentrations in sediment samples can help assess the level of sewage pollution. High levels suggest significant human waste input, making it a valuable tool for environmental monitoring .

- Paleoenvironmental Studies : Due to its stability in anaerobic conditions, this compound can be used to reconstruct historical human activity and population dynamics. Variations in this compound levels over time can indicate changes in human settlement patterns and agricultural practices .

| Application | Description |

|---|---|

| Sewage Pollution Indicator | Used to assess fecal contamination levels in water bodies and sediments. |

| Paleoenvironmental Studies | Helps reconstruct historical human activity through sediment analysis. |

Biochemical Research

In biochemical contexts, this compound serves as a precursor for the synthesis of various steroid hormones and compounds:

- Steroid Synthesis : As a parent compound, this compound is involved in the biosynthesis of more complex steroids, such as ecdysteroids, which play crucial roles in insect physiology and development .

- Gut Microbiome Studies : Research indicates that this compound derivatives are produced by gut microbiota during cholesterol metabolism. Understanding these metabolic pathways can provide insights into gut health and disease mechanisms .

Archaeological Applications

This compound has been utilized in archaeological research to identify past human activities:

- Detection of Ancient Waste : Archaeologists use this compound to locate ancient latrines and cesspits, providing evidence of past human habitation and waste management practices. Its persistence in soils allows for the identification of historical sites where human waste was deposited .

- Population Dynamics Reconstruction : By analyzing this compound concentrations in different strata of archaeological sites, researchers can infer changes in population density and agricultural practices over time .

Case Study 1: this compound as a Pollution Indicator

A study conducted on sediment samples from urban rivers demonstrated that high concentrations of this compound correlated with increased levels of fecal coliform bacteria, indicating significant sewage pollution. This study highlighted the effectiveness of this compound as a reliable marker for assessing water quality in urban environments.

Case Study 2: Archaeological Insights from this compound Analysis

In an archaeological excavation site in Northern Europe, researchers discovered layers rich in this compound, which were dated to the medieval period. The findings suggested that this area had been used for waste disposal, correlating with historical records of population growth during that time.

作用機序

The mechanism of action of coprostane and its derivatives involves interaction with specific molecular targets and pathways:

Steroid Receptors: this compound derivatives can bind to steroid receptors, influencing gene expression and cellular functions.

Enzyme Inhibition: Some derivatives act as enzyme inhibitors, affecting metabolic pathways.

Signal Transduction: Involvement in signal transduction pathways, modulating cellular responses.

類似化合物との比較

Structural Comparison with Similar Steranes

Coprostane belongs to the sterane family, which includes cholestane, stigmastane, and coprostanol. Key structural differences include:

Metabolic Pathways :

Direct Pathway: Cholesterol → Coprostanol (via gut microbiota) → this compound (via reduction) .

Geological Pathway : Cholesterol → this compound via microbial reduction in sediments .

Geological Stability

- This compound : Rare in fossils due to instability; detected in Dickinsonia under exceptional preservation conditions .

- Cholestane : Abundant in geological samples (e.g., 13.02% in heavy oil) due to 5α-configuration enhancing stability .

Data Tables and Research Findings

Table 1: Abundance in Heavy Oil (GC-MS Analysis)

| Compound | Abundance (%) | Key Reference |

|---|---|---|

| This compound | 3.68 | |

| Cholestane | 13.02 | |

| Stigmastane | 8.67 |

Table 2: Functional Comparison

生物活性

Coprostane, a saturated sterol derived from cholesterol, has garnered attention due to its unique biological properties and potential health implications. This article explores the biological activity of this compound, synthesizing findings from various studies and case analyses.

Overview of this compound

This compound is primarily produced in the intestines through microbial metabolism of cholesterol. The gut microbiota, particularly certain strains of bacteria, play a crucial role in this conversion process. Understanding the pathways and implications of this compound production is essential for assessing its biological activity and potential health effects.

Mechanisms of Formation

The conversion of cholesterol to this compound occurs via several metabolic pathways involving gut bacteria such as Eubacterium and Bacteroides. Key steps in this process include:

- Cholesterol Reduction : Certain bacteria reduce cholesterol to coprostanol (the primary form of this compound) through hydrogenation.

- Intermediate Compounds : The process often involves intermediates such as 4-cholesten-3-one and coprostanone, which are further reduced to this compound.

The efficiency of these conversions varies significantly among different bacterial strains. For example, Bacteroides sp. strain D8 has been observed to convert more than 50% of cholesterol to coprostanol in vitro after seven days of incubation .

Cholesterol Metabolism

This compound's formation is closely linked to cholesterol metabolism in the human body. The gut microbiota's ability to convert cholesterol into non-absorbable sterols like this compound can influence overall cholesterol levels and potentially reduce the risk of cardiovascular diseases. Studies suggest that higher levels of this compound may correlate with lower serum cholesterol levels, indicating a protective effect against hypercholesterolemia .

Gut Microbiota Interaction

The presence of this compound in feces serves as a biomarker for gut microbiota activity and health. A diverse microbiome capable of producing this compound may contribute to gastrointestinal health by preventing the absorption of excess cholesterol. Furthermore, alterations in the production of this compound may indicate dysbiosis or other gastrointestinal disorders .

Case Studies

Several case studies have investigated the implications of this compound levels in various populations:

- Cholesterol Reduction in Obese Individuals : A study examined the relationship between gut microbiota composition and this compound production in obese individuals, finding that those with a higher prevalence of cholesterol-reducing bacteria had significantly lower serum cholesterol levels .

- Impact on Cardiovascular Health : Another case study focused on patients with cardiovascular diseases, revealing that elevated this compound levels were associated with reduced cholesterol absorption and improved lipid profiles .

Research Findings

Recent research highlights the complex interactions between this compound production, gut microbiota health, and metabolic outcomes:

- Microbial Diversity : Higher microbial diversity in the gut is linked to increased production of coprostanol from dietary cholesterol, suggesting a protective mechanism against metabolic syndrome .

- Potential Therapeutic Applications : Investigating probiotics that enhance this compound production could lead to novel therapeutic strategies for managing hypercholesterolemia and related conditions .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying coprostane in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate protocols with internal standards (e.g., deuterated analogs) to account for matrix effects. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as cholesterol derivatives absorb strongly in this range .

- Key considerations : Calibration curves must span physiologically relevant concentrations (0.1–100 µM). Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How is this compound synthesized from cholesterol, and what are critical reaction conditions?

- Methodology : Convert cholesterol to this compound via stereoselective hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂). Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemical purity via circular dichroism (CD) spectroscopy .

- Key considerations : Optimize reaction temperature (70–90°C) and hydrogen pressure (1–3 atm) to minimize byproducts like epithis compound. Purify intermediates via silica gel column chromatography .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in this compound synthesis or characterization?

- Methodology : Employ chiral derivatization agents (e.g., Mosher’s acid) coupled with NMR to resolve enantiomeric mixtures. Use X-ray crystallography for absolute configuration determination, especially when discrepancies arise between computational models and experimental data .

- Data contradiction analysis : Compare retention times in chiral HPLC columns with literature values. If conflicts persist, replicate synthesis using alternative catalysts (e.g., enzymatic catalysts) to assess stereochemical outcomes .

Q. What strategies resolve contradictions in this compound’s reported biological activities across studies?

- Methodology : Conduct a systematic review following PRISMA guidelines to aggregate data from in vitro, in vivo, and clinical studies. Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity via I² statistics. Stratify results by model systems (e.g., cell lines vs. animal tissues) to identify context-dependent effects .

- Experimental design : Use isogenic cell lines or genetically modified animal models to control for genetic variability. Include positive controls (e.g., cholesterol) to benchmark activity .

Q. How to design experiments investigating this compound’s role in lipid metabolism pathways?

- Methodology : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte cultures treated with this compound. Use pathway enrichment tools (e.g., KEGG, Gene Ontology) to identify perturbed networks. Validate findings with CRISPR-Cas9 knockouts of candidate genes (e.g., CYP7A1) .

- Statistical rigor : Apply false discovery rate (FDR) correction for multi-omics data. Use longitudinal models (e.g., mixed-effects regression) for time-course studies .

特性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-CJPSHIORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025616 | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Coprostane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-20-9 | |

| Record name | 5β-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。